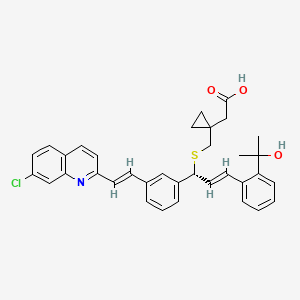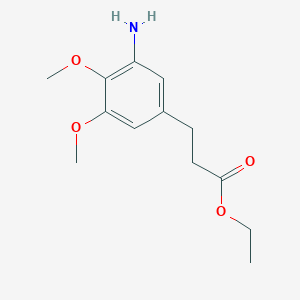
4'-Hydroxy Azithromycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Hydroxy Azithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. Azithromycin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. The modification at the 4’-hydroxy position aims to enhance its pharmacological properties, including improved solubility and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Azithromycin involves the modification of azithromycin at the 4’-hydroxy position. One common method includes the use of hydroxypropyl-β-cyclodextrin to form inclusion complexes, which improves the solubility and release properties of the compound . The reaction typically involves crosslinking hydroxypropyl-β-cyclodextrin with epichlorohydrin under strongly alkaline conditions (NaOH 30%, w/v) with a molar ratio of 1:16 .
Industrial Production Methods: Industrial production of 4’-Hydroxy Azithromycin follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common for the purification and quality control of the final product .
化学反应分析
Types of Reactions: 4’-Hydroxy Azithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学研究应用
4’-Hydroxy Azithromycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the effects of hydroxy modifications on macrolide antibiotics.
Biology: Investigated for its enhanced antibacterial activity against resistant bacterial strains.
Medicine: Potential use in treating infections caused by macrolide-resistant bacteria.
作用机制
The mechanism of action of 4’-Hydroxy Azithromycin is similar to that of azithromycin. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis . This action prevents the growth and replication of bacteria, leading to their eventual death. The hydroxy modification may enhance its binding affinity and efficacy against resistant strains .
相似化合物的比较
Azithromycin: The parent compound with a broad spectrum of antibacterial activity.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Clarithromycin: A macrolide with improved acid stability and oral bioavailability compared to erythromycin.
Uniqueness of 4’-Hydroxy Azithromycin: 4’-Hydroxy Azithromycin stands out due to its enhanced solubility and stability, making it a promising candidate for treating infections caused by resistant bacterial strains . Its unique modification at the 4’-hydroxy position provides an edge over other macrolides in terms of pharmacological properties .
属性
分子式 |
C38H72N2O13 |
|---|---|
分子量 |
765.0 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
InChI 键 |
ILOTYWFVECJHDW-NHXRTCGOSA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(C(C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



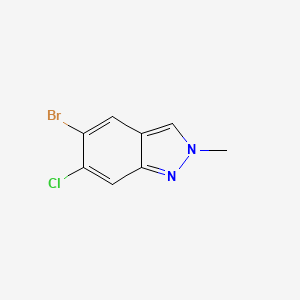


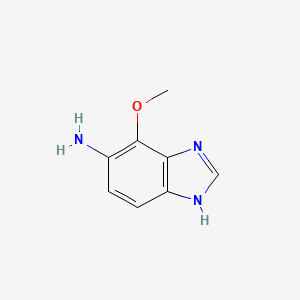
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
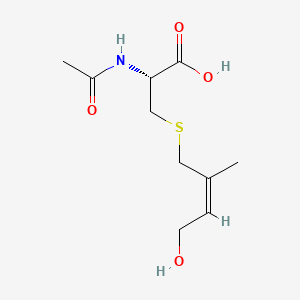
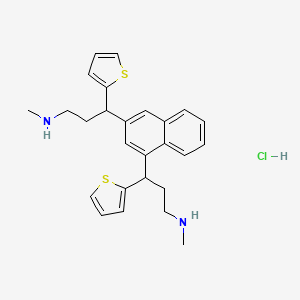

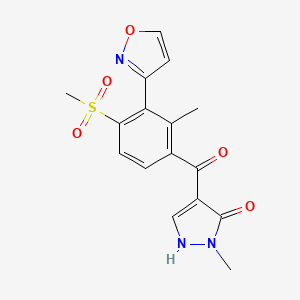
![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)
